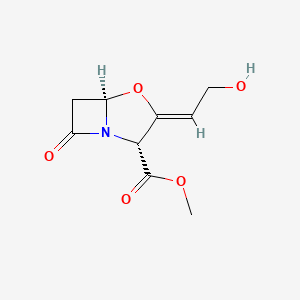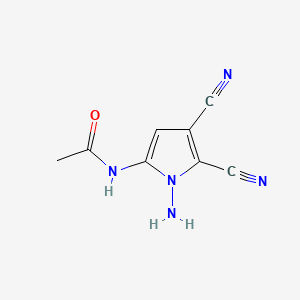
Clavulanic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clavulanic Acid Methyl Ester is a derivative of clavulanic acid, a potent β-lactamase inhibitor. Clavulanic acid is produced by the bacterium Streptomyces clavuligerus and is commonly used in combination with β-lactam antibiotics to overcome bacterial resistance. The methyl ester form is a modified version that can be used in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
Clavulanic Acid Methyl Ester, like its parent compound Clavulanic Acid, primarily targets β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics like penicillins and cephalosporins . By inhibiting these enzymes, this compound prevents the degradation of β-lactam antibiotics, thereby broadening their spectrum of susceptible bacterial infections .
Mode of Action
This compound acts as a mechanism-based β-lactamase inhibitor . It mimics the structure of the β-lactam antibiotics and binds to the β-lactamase enzymes, thereby preventing these enzymes from breaking down the antibiotics . This allows the antibiotics to remain effective and kill the bacteria .
Biochemical Pathways
The production of this compound involves a complex biochemical pathway. It is derived from the organism Streptomyces clavuligerus . The biosynthesis of Clavulanic Acid involves an eight-step pathway from glyceraldehyde-3-phosphate and arginine . The pathway involves unusual enzymes such as the enzyme condensing both precursors, N2-(2-carboxyethyl)-arginine (CEA) synthetase, the β-lactam synthetase cyclizing CEA, and the clavaminate synthetase .
Pharmacokinetics
It is expected to have similar properties to clavulanic acid, which is well absorbed and extensively metabolized in the liver . The elimination half-life of Clavulanic Acid is about one hour, and it is excreted through the kidneys .
Result of Action
The primary result of the action of this compound is the enhancement of the effectiveness of β-lactam antibiotics . By inhibiting the β-lactamase enzymes, it prevents the degradation of these antibiotics, allowing them to exert their antibacterial effects more effectively . This results in a broader spectrum of susceptible bacterial infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can enhance its effectiveness . Additionally, the pH and temperature of the environment can affect the stability and efficacy of the compound
Biochemical Analysis
Biochemical Properties
Clavulanic Acid Methyl Ester plays a significant role in biochemical reactions. It interacts with β-lactamase enzymes, preventing their degradation of β-lactam antibiotics . This interaction broadens the spectrum of susceptible bacterial infections .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by preventing the degradation of β-lactam antibiotics, thereby enhancing their effectiveness against bacterial infections .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with β-lactamase enzymes . It prevents these enzymes from degrading β-lactam antibiotics, thereby enhancing the antibiotics’ effectiveness .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Despite its popular use for over 40 years, few pharmacokinetic/pharmacodynamic studies have been undertaken to justify its doses and breakpoints .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a pharmacokinetic experiment performed on Ross broiler chickens, the administered dose of Clavulanic Acid was 2.5 mg·kg−1 .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is derived from the organism Streptomyces clavuligerus . Both glyceraldehyde 3-phosphate (G3P) and arginine, which are precursors of Clavulanic Acid, are regulated by the CagRS Two-Component System .
Transport and Distribution
It is known that Clavulanic Acid is well absorbed and extensively metabolized in the liver, with 30-40% excreted renally .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Clavulanic Acid Methyl Ester typically involves the esterification of clavulanic acid. This can be achieved by reacting clavulanic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Clavulanic Acid+Methanol→Clavulanic Acid Methyl Ester+Water
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces clavuligerus. The fermentation broth is then subjected to extraction and purification processes. The purified clavulanic acid is subsequently esterified using methanol and an acid catalyst to produce the methyl ester .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis to revert to clavulanic acid and methanol. This reaction is typically catalyzed by acids or bases.
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Nucleophilic Substitution: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Clavulanic acid and methanol.
Nucleophilic Substitution: Various substituted clavulanic acid derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the ester.
Scientific Research Applications
Clavulanic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its interactions with enzymes and its potential as a biochemical tool.
Medicine: Investigated for its potential to enhance the efficacy of β-lactam antibiotics by inhibiting β-lactamase enzymes.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the production of other chemical compounds
Comparison with Similar Compounds
Sulbactam: Another β-lactamase inhibitor used in combination with β-lactam antibiotics.
Tazobactam: Similar to clavulanic acid, it inhibits β-lactamase enzymes and is used with antibiotics like piperacillin.
Comparison:
Properties
IUPAC Name |
methyl (2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-14-9(13)8-5(2-3-11)15-7-4-6(12)10(7)8/h2,7-8,11H,3-4H2,1H3/b5-2-/t7-,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTABQNQMGKGBDT-NDFJAXRBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=CCO)OC2N1C(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1/C(=C/CO)/O[C@H]2N1C(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[6-[4,6-Diacetamido-3-[4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxy-4-nitrooxan-2-yl]methyl]acetamide](/img/structure/B589062.png)







